REACTION_SMILES
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[Ag+2:24].[C:20](=[O:21])([O-:22])[O-:23].[CH3:14][O:15][CH2:16][CH2:17][OH:18].[Cl:1][c:2]1[c:3]([CH2:4][Cl:5])[c:6]([Cl:13])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1.[OH2:19]>>[Cl:1][c:2]1[c:3]([CH2:4][OH:15])[c:6]([Cl:13])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(CCl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)c(CO)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |